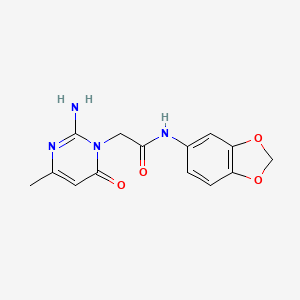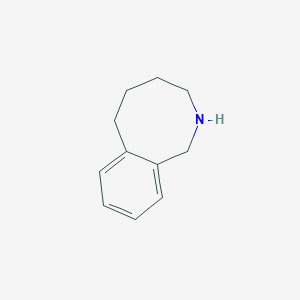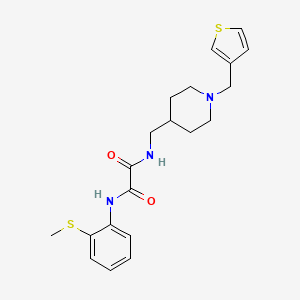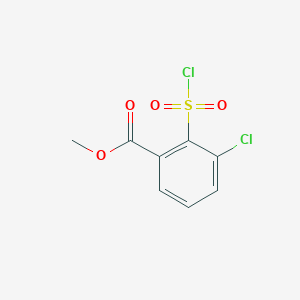![molecular formula C21H16ClNO B2391290 (2E)-3-(4-clorofenil)-1-[4-(fenilamino)fenil]prop-2-en-1-ona CAS No. 90812-02-5](/img/structure/B2391290.png)
(2E)-3-(4-clorofenil)-1-[4-(fenilamino)fenil]prop-2-en-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a conjugated system with a double bond in the E-configuration, which contributes to its stability and reactivity.
Aplicaciones Científicas De Investigación
(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-(phenylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-bromophenyl)-1-(4-(phenylamino)phenyl)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
(E)-3-(4-fluorophenyl)-1-(4-(phenylamino)phenyl)prop-2-en-1-one: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(4-methylphenyl)-1-(4-(phenylamino)phenyl)prop-2-en-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one is unique due to the presence of the chloro group, which influences its reactivity and potential applications. The chloro group can participate in various chemical reactions, making the compound versatile for different research purposes.
Propiedades
IUPAC Name |
(E)-1-(4-anilinophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO/c22-18-11-6-16(7-12-18)8-15-21(24)17-9-13-20(14-10-17)23-19-4-2-1-3-5-19/h1-15,23H/b15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYMBEUTMYYVGC-OVCLIPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)




![2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2391224.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)


